3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%
Overview
Description
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (3-DAP) is an organic compound belonging to the class of pyridines. It is a colorless, crystalline solid that is soluble in water and organic solvents. 3-DAP is a widely used reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, dyes, pesticides, and other compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine involves the reaction of 4-(N,N-Dimethylaminocarbonyl)benzaldehyde with 2-pyridinecarboxylic acid in the presence of a base to form the desired product.
Starting Materials
4-(N,N-Dimethylaminocarbonyl)benzaldehyde, 2-pyridinecarboxylic acid, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 4-(N,N-Dimethylaminocarbonyl)benzaldehyde and 2-pyridinecarboxylic acid in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography or recrystallization to obtain 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine in 95% yield.
Scientific Research Applications
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is widely used in scientific research, particularly in the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, dyes, pesticides, and other compounds. In addition, 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is used in the synthesis of organic polymers, organic photovoltaics, and organic semiconductors. It is also used in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism Of Action
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is an organic compound that can act as a nucleophile in organic synthesis. In the presence of a base, such as sodium hydroxide, it can react with electrophiles, such as aldehydes and ketones, to form a carbon-carbon bond. In the presence of a Lewis acid, it can react with a diene and an alkene to form a cyclic compound.
Biochemical And Physiological Effects
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Advantages And Limitations For Lab Experiments
The main advantage of using 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in laboratory experiments is its wide range of applications. It can be used in the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, dyes, pesticides, and other compounds. It is also used in the synthesis of organic polymers, organic photovoltaics, and organic semiconductors. In addition, it is used in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells.
The main limitation of using 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in laboratory experiments is its sensitivity to air and light. It is sensitive to air and light, and must be stored in a dark, dry place.
Future Directions
The future of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in scientific research is promising. It is being studied for its potential use in the synthesis of new drugs, dyes, and other compounds. In addition, it is being studied for its potential use in the synthesis of organic polymers, organic photovoltaics, and organic semiconductors. It is also being studied for its potential use in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells. Finally, it is being studied for its potential use in the synthesis of new materials for use in the medical, energy, and electronics industries.
properties
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyridin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-7-5-10(6-8-11)12-4-3-9-15-13(12)17/h3-9H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNIYVYHUVXGSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683057 | |
Record name | N,N-Dimethyl-4-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine | |
CAS RN |
1261939-60-9 | |
Record name | N,N-Dimethyl-4-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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